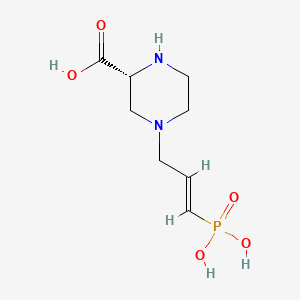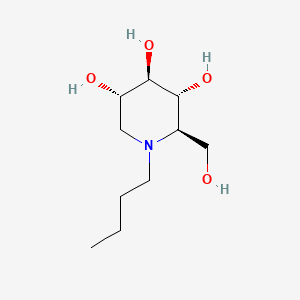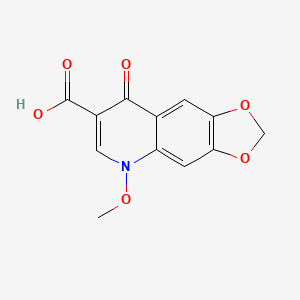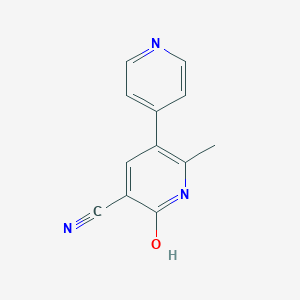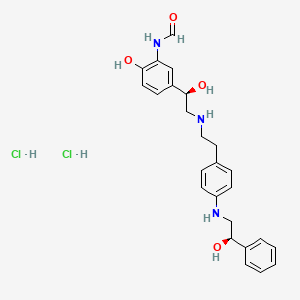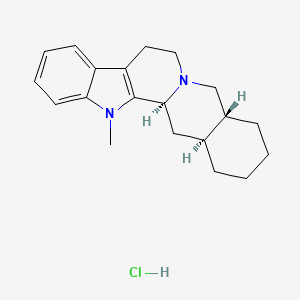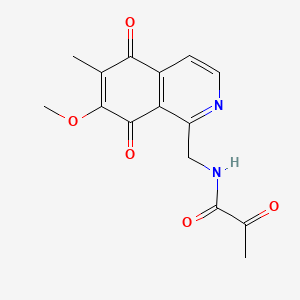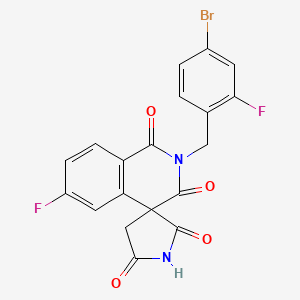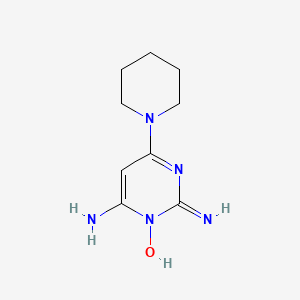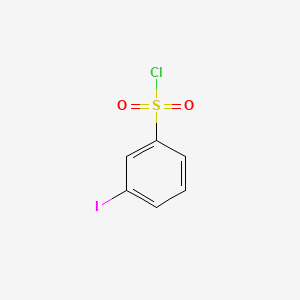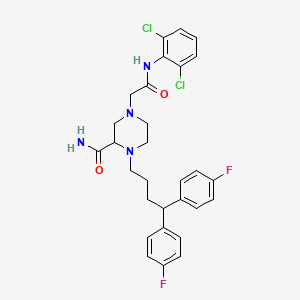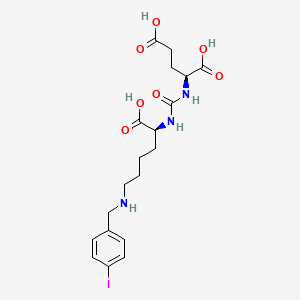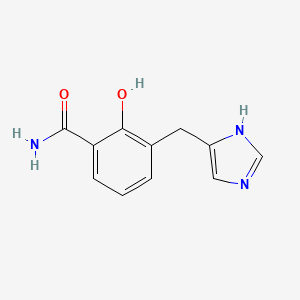
米瓦色罗
描述
米伐色罗是一种选择性α-2肾上腺素能受体激动剂。 它主要用于医学领域,以预防患有或有冠心病风险的围手术期患者的不良心脏事件 。 该化合物的化学式为C11H11N3O2,摩尔质量为217.22 g/mol .
科学研究应用
米伐色罗具有广泛的科学研究应用,包括:
化学: 用作模型化合物,研究 α-2 肾上腺素能受体相互作用。
生物学: 研究其对细胞信号通路和受体结合的影响。
医学: 主要用于预防围手术期患者的心肌梗塞。它还在研究其在治疗其他心血管疾病方面的潜在用途。
工业: 用于开发针对 α-2 肾上腺素能受体的新药。
作用机制
米伐色罗通过选择性结合 α-2 肾上腺素能受体发挥作用。 这种结合减少了去甲肾上腺素的释放,降低了交感神经系统的活性 。 该化合物的作用导致心率和心肌耗氧量降低,这有助于预防心肌缺血和梗塞 .
生化分析
Biochemical Properties
Mivazerol plays a significant role in biochemical reactions by interacting with alpha-2 adrenergic receptors. These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Mivazerol binds to these receptors with high affinity, resulting in reduced release of norepinephrine and other neurotransmitters. This interaction helps in modulating sympathetic nervous system activity, which is crucial for its therapeutic effects .
Cellular Effects
Mivazerol exerts various effects on different cell types and cellular processes. In cardiac cells, it has been shown to reduce myocardial ischemia by decreasing heart rate and myocardial oxygen demand. Mivazerol also influences cell signaling pathways by activating alpha-2 adrenergic receptors, which leads to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels. This reduction in cAMP affects gene expression and cellular metabolism, ultimately leading to improved cardiac function .
Molecular Mechanism
The molecular mechanism of Mivazerol involves its binding to alpha-2 adrenergic receptors, which are primarily located on presynaptic nerve terminals. Upon binding, Mivazerol activates these receptors, leading to the inhibition of adenylate cyclase and a decrease in cAMP levels. This results in reduced release of norepinephrine and other neurotransmitters, thereby modulating sympathetic nervous system activity. Additionally, Mivazerol has been shown to have anti-ischemic effects by reducing myocardial oxygen demand and improving hemodynamic stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mivazerol have been observed to change over time. Studies have shown that Mivazerol is stable under standard laboratory conditions and does not degrade rapidly. Long-term effects of Mivazerol on cellular function have been studied in both in vitro and in vivo models. In these studies, Mivazerol demonstrated sustained efficacy in reducing myocardial ischemia and improving cardiac function over extended periods .
Dosage Effects in Animal Models
The effects of Mivazerol vary with different dosages in animal models. At lower doses, Mivazerol has been shown to effectively reduce myocardial ischemia and improve hemodynamic stability without significant adverse effects. At higher doses, Mivazerol may cause bradycardia and hypotension, indicating a threshold effect. Toxic or adverse effects at high doses include excessive sedation and respiratory depression .
Metabolic Pathways
Mivazerol is involved in several metabolic pathways, primarily through its interaction with alpha-2 adrenergic receptors. These receptors play a role in regulating metabolic flux and metabolite levels by modulating the release of neurotransmitters such as norepinephrine. The activation of these receptors by Mivazerol leads to a decrease in cAMP levels, which in turn affects various metabolic processes, including glucose and lipid metabolism .
Transport and Distribution
Mivazerol is transported and distributed within cells and tissues through its interaction with alpha-2 adrenergic receptors. These receptors are widely distributed in the central and peripheral nervous systems, as well as in various tissues, including the heart and blood vessels. Mivazerol’s binding to these receptors facilitates its transport and accumulation in target tissues, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of Mivazerol is primarily associated with its binding to alpha-2 adrenergic receptors on presynaptic nerve terminals. These receptors are located on the cell membrane, where Mivazerol exerts its effects by modulating neurotransmitter release. Additionally, Mivazerol may also interact with intracellular signaling pathways, further influencing its activity and function within specific cellular compartments .
准备方法
合成路线和反应条件: 米伐色罗可以通过一个多步过程合成,该过程涉及咪唑环的形成,然后将其连接到苯甲酰胺结构上。合成通常包括:
- 从合适的先驱体形成咪唑环。
- 在受控条件下,咪唑环与苯甲酰胺衍生物偶联。
工业生产方法: 米伐色罗的工业生产涉及使用高效液相色谱 (HPLC) 进行大规模合成,以确保纯度和一致性 。该工艺经过优化,可最大程度地减少杂质,并最大程度地提高产量。
化学反应分析
反应类型: 米伐色罗经历几种类型的化学反应,包括:
氧化: 米伐色罗可以在特定条件下氧化,形成各种氧化产物。
还原: 该化合物可以还原形成不同的衍生物。
取代: 米伐色罗可以进行取代反应,特别是在咪唑环上。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤化剂和亲核试剂。
主要产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羟基化衍生物,而还原可能产生胺衍生物。
相似化合物的比较
米伐色罗与其他 α-2 肾上腺素能受体激动剂(如克隆丁和德克萨美德)进行比较 。 虽然这三种化合物都降低心率,但米伐色罗的独特之处在于它不会显着降低血压 。这使其在维持稳定血压至关重要的围手术期环境中特别有用。
类似化合物:
- 克隆丁
- 德克萨美德
- 胍法辛
属性
IUPAC Name |
2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-11(16)9-3-1-2-7(10(9)15)4-8-5-13-6-14-8/h1-3,5-6,15H,4H2,(H2,12,16)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHGFJMGWQXPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154782 | |
| Record name | Mivazerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125472-02-8 | |
| Record name | Mivazerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125472-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mivazerol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125472028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mivazerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIVAZEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5P1SSA8KD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


